molecular formula C5H11NO B8531079 N-Pentylidenehydroxylamine CAS No. 628-79-5

N-Pentylidenehydroxylamine

Cat. No.: B8531079
CAS No.: 628-79-5
M. Wt: 101.15 g/mol
InChI Key: YUKIAUPQUWVLBK-UHFFFAOYSA-N
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Description

N-Pentylidenehydroxylamine, systematically named (1E)-N-Hydroxy-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanimine (Beilstein Registry No. 88699-84-7), is a hydroxylamine derivative characterized by a pentylidene backbone substituted with a methoxy group and a 4-(trifluoromethyl)phenyl aromatic moiety . Its E-configuration denotes the spatial arrangement of the substituents around the imine double bond, which influences its reactivity and stability.

Properties

CAS No.

628-79-5

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-pentylidenehydroxylamine

InChI

InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h5,7H,2-4H2,1H3

InChI Key

YUKIAUPQUWVLBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pentylidenehydroxylamine can be synthesized through the reaction of pentanal with hydroxylamine. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{Pentanal} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of oximes, including pentanal, oxime, (Z)-, often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include aniline or phenylenediamine derivatives, which can accelerate the reaction by acting as nucleophilic catalysts .

Chemical Reactions Analysis

Types of Reactions

N-Pentylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as bleach (sodium hypochlorite).

    Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for ester formation.

Major Products Formed

    Oxidation: Nitriles.

    Reduction: Amines.

    Substitution: Esters, ethers, and other substituted oximes.

Mechanism of Action

The mechanism of action of pentanal, oxime, (Z)- involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions in coordination complexes. In biological systems, it may interact with enzymes or proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxylamine derivatives exhibit diverse chemical behaviors depending on substituents. Below is a structural and functional comparison of N-Pentylidenehydroxylamine with key analogs:

Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives

Compound Name Molecular Formula Key Substituents Stability/Reactivity Insights Applications
This compound (E) C₁₃H₁₆F₃NO₂ 5-Methoxy, 4-(trifluoromethyl)phenyl High thermal stability due to aromatic and fluorinated groups; moderate solubility in polar aprotic solvents Pharmaceutical intermediates, agrochemical precursors
N-Ethylhydroxylamine hydrochloride C₂H₈ClNO Ethyl group, hydrochloride salt High water solubility; reactive as a reducing agent Organic synthesis (e.g., nitro group reduction)
N-Benzoyl-N-Phenylhydroxylamine C₁₃H₁₁NO₂ Benzoyl, phenyl groups Strong metal-chelating ability; moderate acidity (pKa ~8–9) Antioxidant assays, metal extraction
N-(4-Chlorophenyl)-N-hydroxypropanamide C₉H₉ClNO₂ 4-Chlorophenyl, propanamide Antioxidant activity (DPPH radical scavenging IC₅₀: ~20 μM) Biomedical research (e.g., lipid peroxidation inhibition)

Key Findings:

Electronic Effects: The trifluoromethyl group in this compound enhances electron withdrawal, reducing nucleophilic attack susceptibility compared to non-fluorinated analogs like N-Benzoyl-N-Phenylhydroxylamine . Chlorinated aryl groups (e.g., in N-(4-Chlorophenyl)-N-hydroxypropanamide) improve antioxidant efficacy by stabilizing radical intermediates .

Solubility and Reactivity :

  • N-Ethylhydroxylamine hydrochloride ’s high water solubility contrasts with the lipophilic nature of this compound, making the former preferable for aqueous-phase reactions .
  • Hydroxamic acids (e.g., N-Benzoyl-N-Phenylhydroxylamine) exhibit superior metal chelation due to the CONHOH motif, whereas this compound’s imine group favors Schiff base formation .

Biological Activity :

  • Compounds with chlorophenyl substituents (e.g., ) show potent antioxidant activity (DPPH IC₅₀: 15–25 μM), while this compound’s trifluoromethyl group may confer metabolic stability in drug design .

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